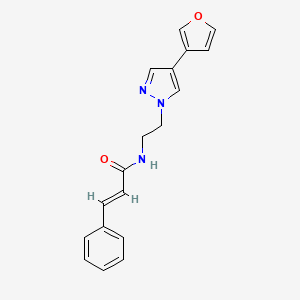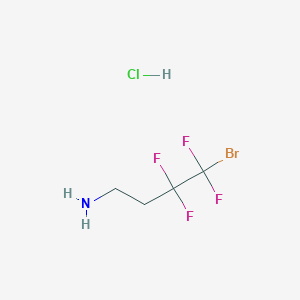
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including an ethylphenyl group, a fluoro group, and a phenylpiperazine sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the phenylpiperazine sulfonyl moiety. Common synthetic routes may include:
Formation of the Benzamide Core: This step involves the reaction of 4-ethylphenylamine with 4-fluorobenzoic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Introduction of the Phenylpiperazine Sulfonyl Group: This step involves the reaction of the intermediate benzamide with phenylpiperazine and a sulfonylating agent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the fluoro group or the sulfonyl group, potentially leading to the formation of hydrofluoro or desulfonylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield 4-ethylbenzaldehyde or 4-ethylbenzoic acid, while substitution at the fluoro group may yield various substituted benzamides.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Biological Research: It may be used as a tool compound to study biological pathways and molecular targets, such as enzymes or receptors.
Pharmaceutical Research: The compound may be evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide depends on its specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting cellular processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-ethylphenyl)-4-fluoro-3-(piperazin-1-yl)sulfonyl)benzamide: Similar structure but lacks the phenyl group on the piperazine moiety.
N-(4-ethylphenyl)-4-chloro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide: Similar structure but has a chloro group instead of a fluoro group.
N-(4-methylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is unique due to its specific combination of substituents, which may confer distinct physicochemical properties, biological activity, and pharmacokinetic profiles compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-2-19-8-11-21(12-9-19)27-25(30)20-10-13-23(26)24(18-20)33(31,32)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOBSKCSWNFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)



![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)




![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)


